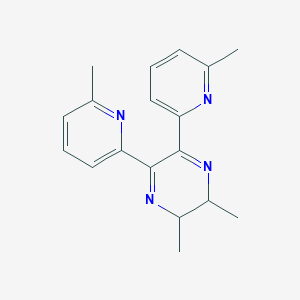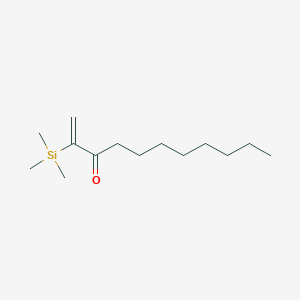
9-Methyloctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyloctadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. This compound is characterized by its hydrophobic nature and relative neutrality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyloctadecanoic acid can be achieved through various methods. One common approach involves the use of a-alkoxy-ketones or acyloins as starting materials. These compounds undergo a series of reactions, including reduction and hydrolysis, to yield 9-methyloctadec-9-enoic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
9-Methyloctadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fatty acid behavior and reactions.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including its effects on lipid metabolism and related diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Methyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can be incorporated into cellular membranes, influencing membrane fluidity and function. Additionally, it may interact with enzymes involved in lipid metabolism, affecting various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid: A saturated fatty acid with a similar structure but lacking the methyl group at the 9th position.
9-Methylhexadecanoic acid: Another methylated fatty acid with a shorter aliphatic tail.
Uniqueness
9-Methyloctadecanoic acid is unique due to the presence of the methyl group at the 9th position, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other long-chain fatty acids and contributes to its specific applications and effects .
Propiedades
Número CAS |
86073-38-3 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
9-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-9-12-15-18(2)16-13-10-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
Clave InChI |
FUDUTAVRRCALAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
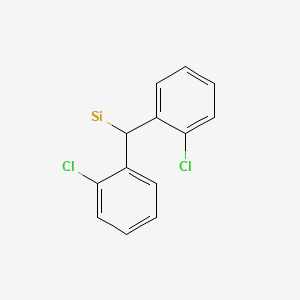
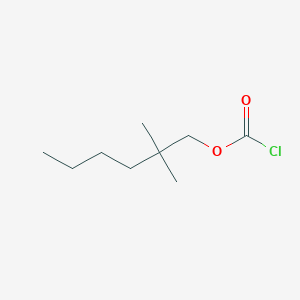
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
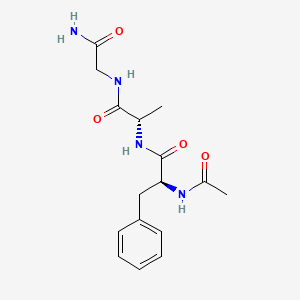

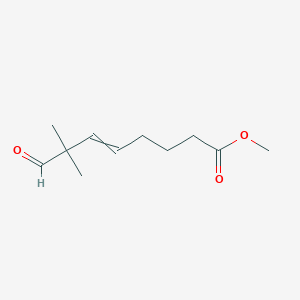


![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)
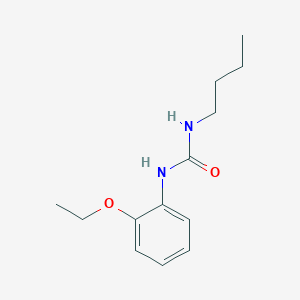
![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)
